molecular formula C7H8O2S B1307722 Methyl 5-methylthiophene-3-carboxylate CAS No. 88770-18-7

Methyl 5-methylthiophene-3-carboxylate

Cat. No.: B1307722
CAS No.: 88770-18-7
M. Wt: 156.2 g/mol
InChI Key: DSVLFSAWVFGCEJ-UHFFFAOYSA-N
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Description

Methyl 5-methylthiophene-3-carboxylate is a thiophene-based ester compound characterized by a methyl group at the 5-position and a carboxylate methyl ester at the 3-position of the thiophene ring. Its molecular formula is C₇H₈O₂S, with a molecular weight of 156.20 g/mol. This compound is a critical intermediate in synthesizing thiencarbazone-methyl (CAS No. 317815-83-1), a herbicide widely used for weed control in crops like corn and cereals . Thiencarbazone-methyl functions as a potent acetolactate synthase (ALS) inhibitor, disrupting plant amino acid biosynthesis . The synthesis of this compound involves reacting 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride with substituted imidazole bases, achieving high purity (98%) and yield (84.4%) .

Properties

IUPAC Name

methyl 5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVLFSAWVFGCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405180
Record name methyl 5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88770-18-7
Record name methyl 5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methylthiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

Methyl 5-methylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved can vary based on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound Methyl (C5), COOCH₃ (C3) C₇H₈O₂S 156.20 Herbicide intermediate
Methyl 5-ethylthiophene-3-carboxylate Ethyl (C5), COOCH₃ (C3) C₈H₁₀O₂S 170.23 Pharmaceutical intermediate
Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate Amino (C2), 4-isopropylphenyl (C4), Methyl (C5), COOCH₃ (C3) C₁₆H₁₉NO₂S 289.40 Anticancer research, kinase inhibition
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate Cl (C5), ClSO₂ (C3), COOCH₃ (C2) C₇H₅Cl₂O₄S₂ 299.16 Reactive intermediate for sulfonamide synthesis
Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)thiophene-3-carboxylate Acetyl (C5), Methyl (C4), SCH₃ (C2), COOCH₂CH₃ (C3) C₁₁H₁₄O₃S₂ 258.36 Antimicrobial agent development

Key Research Findings

Substituent Effects on Reactivity and Solubility: Alkyl Chain Length: Replacing the C5 methyl group with ethyl (as in Methyl 5-ethylthiophene-3-carboxylate) increases hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability, making it favorable for drug delivery . Amino and Aromatic Groups: The introduction of an amino group at C2 and a bulky 4-isopropylphenyl group at C4 (e.g., in Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate) significantly enhances binding affinity to biological targets, such as protein kinases, enabling applications in anticancer therapies . Electron-Withdrawing Groups: Chloro and chlorosulfonyl substituents (e.g., in Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate) increase electrophilicity, facilitating nucleophilic substitution reactions for synthesizing sulfonamide derivatives .

Synthetic Methodologies: this compound is synthesized via a two-step process involving sulfonylation and cyclization, achieving 84.4% yield . Analogous compounds like Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)thiophene-3-carboxylate are synthesized using Gewald reactions, which condense ketones with cyanoacetates in the presence of sulfur and amines .

Applications: Herbicides: this compound is pivotal in producing thiencarbazone-methyl, which exhibits residual activity against broadleaf weeds at low application rates (default MRL: 0.01 mg/kg) . Pharmaceuticals: Derivatives with amino and aromatic groups show promise in drug discovery, particularly in kinase inhibition and antimicrobial agents .

Biological Activity

Methyl 5-methylthiophene-3-carboxylate is an organic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C8H8O2SC_8H_8O_2S, features a thiophene ring substituted at the 3-position with a carboxylate group and at the 5-position with a methyl group. The thiophene moiety is known for its diverse biological activities, making this compound a subject of interest in medicinal chemistry.

The mechanism of action of this compound involves its interaction with various biological macromolecules. It may modulate enzyme activities or receptor functions, leading to therapeutic effects. The precise pathways are still under investigation, but preliminary studies suggest that it may inhibit specific enzymes or disrupt cellular processes in target organisms .

Overview

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating promising results.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli 0.0195 mg/mL
Staphylococcus aureus 0.0048 mg/mL
Candida albicans 0.039 mg/mL
Bacillus mycoides 0.0048 mg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi, highlighting its potential as an antimicrobial agent.

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including oxidative stress and modulation of signaling pathways.

Case Study: Anticancer Activity

In a study focusing on breast cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspases and subsequent apoptosis .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
Thiophene-2-carboxylate Similar structure; different substitution patternModerate antimicrobial activity
Thiophene-3-carboxylate Closely related; distinct reactivityLimited data on biological activity
Thiophene-2,5-dicarboxylate Contains two carboxylate groupsEnhanced reactivity; potential applications in drug development

This comparative analysis illustrates how structural variations can significantly influence biological activity.

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